[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanethione
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Overview
Description
[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanethione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorophenyl group, a tetrahydroquinoline core, and a pyrimidinyl piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanethione typically involves multi-step organic reactions
Formation of Tetrahydroquinoline Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of Pyrimidinyl Piperazine: This step typically involves nucleophilic substitution reactions where the piperazine ring is attached to the tetrahydroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the chlorophenyl group or the pyrimidinyl piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of probes for imaging and diagnostic purposes.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and functionality.
Mechanism of Action
The mechanism by which [4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanethione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Bromophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanethione
- [4-(4-Fluorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanethione
Uniqueness
The uniqueness of [4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanethione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C28H32ClN5S |
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Molecular Weight |
506.1 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-3H-quinolin-6-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C28H32ClN5S/c1-27(2)19-28(3,21-7-9-22(29)10-8-21)23-18-20(6-11-24(23)32(27)4)25(35)33-14-16-34(17-15-33)26-30-12-5-13-31-26/h5-13,18H,14-17,19H2,1-4H3 |
InChI Key |
XOTOXEDAZXDXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C)C=CC(=C2)C(=S)N3CCN(CC3)C4=NC=CC=N4)(C)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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